molecular formula C11H11ClO3 B8569659 3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid CAS No. 1035261-04-1

3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid

Katalognummer: B8569659
CAS-Nummer: 1035261-04-1
Molekulargewicht: 226.65 g/mol
InChI-Schlüssel: XBBNELOFWCSODV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid is an organic compound that features a tetrahydrofuran ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with dihydrofuran under acidic conditions to form the tetrahydrofuran ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. Common reagents used in these reactions include methanesulfonic acid and oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack the tetrahydrofuran ring or have different substituents .

Eigenschaften

CAS-Nummer

1035261-04-1

Molekularformel

C11H11ClO3

Molekulargewicht

226.65 g/mol

IUPAC-Name

3-(4-chlorophenyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C11H11ClO3/c12-9-3-1-8(2-4-9)11(10(13)14)5-6-15-7-11/h1-4H,5-7H2,(H,13,14)

InChI-Schlüssel

XBBNELOFWCSODV-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1(C2=CC=C(C=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.